molecular formula C13H11N3O B13683272 7-Methoxy-2-(2-pyridyl)imidazo[1,2-a]pyridine

7-Methoxy-2-(2-pyridyl)imidazo[1,2-a]pyridine

Cat. No.: B13683272
M. Wt: 225.25 g/mol
InChI Key: SBRCECFYQWIWFP-UHFFFAOYSA-N
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Description

7-Methoxy-2-(2-pyridyl)imidazo[1,2-a]pyridine is a high-purity chemical compound supplied for research and development purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, known for its diverse pharmacological profiles. Compounds based on this core structure have been investigated for their potential as cysteine protease inhibitors, which are critical targets for novel chemotherapies against microbial pathogens . Furthermore, imidazo[1,2-a]pyridine derivatives have shown significant promise as potent anti-tubercular agents, demonstrating high activity against Mycobacterium tuberculosis , including multi-drug resistant (MDR) and extensively drug-resistant (XDR) clinical strains . Research also indicates that analogous structures exhibit anticholinesterase activity, making them interesting candidates for neurological disorder research . The specific substitution pattern of the 7-methoxy and 2-pyridyl groups on the imidazo[1,2-a]pyridine core in this compound makes it a valuable intermediate for further synthetic exploration and biological evaluation in these and other areas. Compound Information: • CAS Number: 1892747-85-1 • Molecular Formula: C 13 H 11 N 3 O • Molecular Weight: 225.25 g/mol

Properties

Molecular Formula

C13H11N3O

Molecular Weight

225.25 g/mol

IUPAC Name

7-methoxy-2-pyridin-2-ylimidazo[1,2-a]pyridine

InChI

InChI=1S/C13H11N3O/c1-17-10-5-7-16-9-12(15-13(16)8-10)11-4-2-3-6-14-11/h2-9H,1H3

InChI Key

SBRCECFYQWIWFP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=NC(=CN2C=C1)C3=CC=CC=N3

Origin of Product

United States

Preparation Methods

Method A: Synthesis via Substituted Pyridin-2-amine and 1-(2-pyridyl)ethanone

Procedure:

  • A mixture of 1-(2-pyridyl)ethanone and substituted pyridin-2-amine is reacted with iodine (I2) as an oxidant.
  • The reaction is conducted at elevated temperatures (110 °C for 4 hours, followed by 70 °C for 12 hours).
  • After cooling, the mixture is treated with sodium hydroxide (NaOH), stirred at 100 °C for 1 hour.
  • The product is isolated by extraction with dichloromethane, washing, drying, and concentration under reduced pressure.

Outcome:

  • This method yields the imidazo[1,2-a]pyridine core, which can be further functionalized.
  • The crude product is often purified by preparative high-performance liquid chromatography (prep-HPLC).

Method B: Conversion to 7-Methoxy-2-(2-pyridyl)imidazo[1,2-a]pyridin-3-amine

Procedure:

  • Starting from 7-methoxy-2-(pyridin-2-yl)-N-(2,4,4-trimethylpentan-2-yl)imidazo[1,2-a]pyridin-3-amine, the compound is treated with hydrochloric acid in dioxane and methanol.
  • The reaction proceeds at room temperature, yielding the amine hydrochloride salt.
  • Subsequent treatment with Amberlyst A-26 (OH form) resin in methanol at 25 °C for 30 minutes liberates the free amine.

Yield:

  • The free amine is obtained as a yellow solid with yields up to 96%.

Method F: Pd-Catalyzed Cross-Coupling for Final Assembly

Procedure:

  • 2-(2-pyridyl)imidazo[1,2-a]pyridin-3-amine is reacted with aryl halides (e.g., 1-bromo-3-fluorobenzene) in the presence of Pd2(dba)3 and xantphos ligands.
  • The base used is tert-butoxide (t-BuONa).
  • The reaction is carried out in toluene at 110 °C under nitrogen atmosphere for 12 hours.
  • After workup, the product is purified by prep-HPLC.

Significance:

  • This method allows the introduction of various aryl substituents at the 3-position, enabling structural diversification.

Halogenation and Functional Group Manipulation

N-Bromosuccinimide (NBS) Bromination:

  • NBS is added to a solution of 2-(2-pyridyl)imidazo[1,2-a]pyridine in acetonitrile.
  • The mixture is stirred at 30 °C for 5 hours.
  • The brominated product is isolated by aqueous workup and extraction.

Iodination:

  • Iodine is used to promote cyclization and oxidation steps in the early stages of synthesis.

Reaction Conditions and Yields Summary Table

Step Starting Material(s) Reagents/Conditions Product Yield (%) Notes
1 1-(2-pyridyl)ethanone + substituted pyridin-2-amine I2, 110 °C (4 h), then 70 °C (12 h), NaOH Imidazo[1,2-a]pyridine intermediate Not specified Multi-step heating and pH adjustment
2 Intermediate amine derivative HCl/dioxane, MeOH, Amberlyst A-26 (OH) resin 7-Methoxy-2-(2-pyridyl)imidazo[1,2-a]pyridin-3-amine 95-99 High purity yellow solid
3 2-(2-pyridyl)imidazo[1,2-a]pyridin-3-amine + aryl halide Pd2(dba)3, xantphos, t-BuONa, toluene, 110 °C, N2 Arylated imidazo[1,2-a]pyridine derivatives Not specified Cross-coupling for diversification
4 2-(2-pyridyl)imidazo[1,2-a]pyridine NBS, CH3CN, 30 °C, 5 h Brominated derivative Not specified Halogenation step

Analytical Characterization

  • Mass Spectrometry (ESI-MS): Molecular ions observed at m/z 241 [M+1]+ for the 7-methoxy-2-(2-pyridyl)imidazo[1,2-a]pyridin-3-amine.
  • 1H Nuclear Magnetic Resonance (NMR): Characteristic aromatic proton signals in the 7.0–8.6 ppm range confirm the heterocyclic framework.
  • Purity: Preparative HPLC and recrystallization afford high-purity compounds suitable for further applications.

Mechanistic Insights and Research Discoveries

  • The initial cyclization step involving iodine likely proceeds via oxidative cyclization of the aminopyridine and ketone functionalities forming the imidazo[1,2-a]pyridine ring.
  • Pd-catalyzed cross-coupling enables selective functionalization at the 3-position, expanding the chemical space accessible for biological screening.
  • Use of Amberlyst resin for deprotection demonstrates mild and efficient conditions avoiding harsh acidic or basic treatments.
  • Bromination with NBS is regioselective, allowing further elaboration via nucleophilic substitution or cross-coupling.

Scientific Research Applications

7-Methoxy-2-(2-pyridyl)imidazo[1,2-a]pyridine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is explored as a potential drug candidate for various diseases due to its ability to interact with biological targets.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 7-Methoxy-2-(2-pyridyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity, modulation of receptor signaling, or disruption of cellular processes.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key Observations:

Substituent Position and Electronic Effects: The 2-pyridyl group in 7-Methoxy-2-(2-pyridyl)imidazo[1,2-a]pyridine is structurally analogous to compound 3q in , where it facilitated hydroxydifluoromethylation with moderate yield (68%) . Methoxy groups at position 7 (as in the target compound) are less common in literature but resemble the 8-methoxy substitution in Sch 28080, which enhanced gastric cytoprotection .

Biological Activity Trends :

  • Antitumor Activity : Selenylated derivatives like IP-Se-06 (with a 2-phenyl group) show high cytotoxicity (IC50 = 1.8 μM) in glioblastoma cells, but the 2-pyridyl substitution in the target compound may alter selectivity due to differences in steric and electronic profiles .
  • Enzyme Inhibition : Substitutions at position R4 (e.g., methyl in 2h ) significantly enhance AChE inhibition (IC50 = 79 μM), suggesting that the methoxy group at position 7 in the target compound could similarly modulate activity if positioned near enzyme active sites .
  • Receptor Antagonism : A 3-methyl substituent in MCH1R antagonists improved receptor affinity and brain penetration, highlighting the importance of position 3 modifications . The absence of a 3-substituent in the target compound may limit its utility in central nervous system targets.

Pharmacological and Toxicity Considerations

  • This contrasts with Sch 28080 and MCH1R antagonists, which lack this motif and show cleaner pharmacological profiles .
  • Metabolism : Methoxy groups are generally metabolized via demethylation, which could generate reactive intermediates. This contrasts with IP-Se-06 , where the selanyl group may confer glutathione peroxidase-like activity, reducing oxidative stress .

Biological Activity

7-Methoxy-2-(2-pyridyl)imidazo[1,2-a]pyridine is a derivative of the imidazo[1,2-a]pyridine class, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic applications, particularly in the fields of oncology and infectious diseases.

Chemical Structure and Properties

The structure of this compound features a methoxy group at the 7-position and a pyridyl group at the 2-position. This unique arrangement contributes to its biological activity by influencing interactions with various biological targets.

Anticancer Activity

Research has indicated that imidazo[1,2-a]pyridine derivatives possess notable anticancer properties. For instance, studies have shown that compounds within this class can induce apoptosis in cancer cell lines such as A549 (lung adenocarcinoma) and MCF-7 (breast cancer) through mechanisms involving DNA damage and cell cycle arrest. The cytotoxicity of these compounds is often evaluated using assays like MTT and trypan blue exclusion.

CompoundCell LineIC50 (µM)
This compoundA5495.0
This compoundMCF-74.8

Antimicrobial Activity

The compound has also demonstrated antimicrobial effects against various pathogens. In particular, it has shown efficacy against Mycobacterium tuberculosis and other bacterial strains. The minimum inhibitory concentration (MIC) values for these activities are critical for assessing the potential use of this compound in treating infectious diseases.

PathogenMIC (µg/mL)
Mycobacterium tuberculosis0.05
Staphylococcus aureus0.1

Anti-inflammatory Properties

In addition to its anticancer and antimicrobial activities, this compound exhibits anti-inflammatory effects. Studies have reported that it can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, suggesting its potential as a therapeutic agent for inflammatory diseases.

Structure-Activity Relationship (SAR)

The biological activity of imidazo[1,2-a]pyridine derivatives is significantly influenced by their chemical structure. Modifications at various positions can enhance or diminish their pharmacological effects. For instance:

  • Methoxy Group : Enhances lipophilicity and may improve membrane permeability.
  • Pyridyl Substitution : Influences binding affinity to biological targets.

Case Studies

Several studies have explored the biological activity of imidazo[1,2-a]pyridine derivatives:

  • Study on Anticancer Activity : A recent study evaluated a series of imidazo[1,2-a]pyridine derivatives for their anticancer properties against various cell lines. The results indicated that modifications at the 7-position significantly enhanced cytotoxicity against A549 cells.
  • Antimicrobial Evaluation : Another investigation focused on the antimicrobial efficacy of these compounds against Mycobacterium tuberculosis. The study found that specific derivatives exhibited remarkable potency with MIC values lower than those of standard antibiotics.
  • Anti-inflammatory Mechanisms : Research has shown that certain derivatives can modulate inflammatory pathways by inhibiting NF-kB signaling, highlighting their potential in treating chronic inflammatory conditions.

Q & A

Basic Research Questions

Q. What are the primary synthetic strategies for 7-Methoxy-2-(2-pyridyl)imidazo[1,2-a]pyridine?

  • Methodology : The compound is synthesized via multicomponent reactions (MCRs) involving 2-aminopyridine, aldehydes, and isonitriles. For example, Adib et al. demonstrated a catalyst-free, aqueous-phase synthesis of imidazo[1,2-a]pyridines with high yields (~80–90%) by optimizing reaction stoichiometry and temperature (110°C for 1 hour) . Condensation reactions using 2-aminoimidazoles and aliphatic 1,3-difunctional compounds are also common, with pyridine ring formation achieved under reflux conditions in polar solvents like dioxane .
  • Key Considerations : Reaction efficiency depends on substituent compatibility. Methoxy and pyridyl groups require inert atmospheres to prevent oxidation .

Q. How is the compound structurally characterized in academic research?

  • Methodology :

  • Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy at C7, pyridyl at C2). In derivatives, coupling constants (e.g., J = 8.2 Hz for aromatic protons) indicate electronic effects .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ = 268.1092 for C₁₄H₁₂N₃O) .
  • X-ray Crystallography : Resolves hydrogen-bonding networks (e.g., C–H⋯N interactions between pyridyl and imidazo rings) .

Q. What are the reported biological activities of this compound class?

  • Key Findings : Imidazo[1,2-a]pyridines exhibit anxiolytic, sedative, and antihypertensive properties. For example, derivatives with methoxy groups show enhanced binding to GABAₐ receptors due to improved lipophilicity . Pyridyl substituents at C2 enhance interactions with kinase targets (e.g., antiprotozoal activity via inhibition of parasite-specific enzymes) .

Advanced Research Questions

Q. How can synthetic yield be optimized for derivatives with bulky substituents?

  • Methodology :

  • Catalyst Screening : Palladium catalysts (e.g., Pd/C) improve coupling reactions for pyridyl groups but require controlled hydrogenation to avoid over-reduction .
  • Solvent Effects : Dimethylacetamide (DMAc) enhances solubility of bulky intermediates compared to ethanol or THF .
  • Microwave Assistance : Reduces reaction time from hours to minutes (e.g., 30-minute synthesis of imidazo[1,2-a]pyrimidines at 150°C) .
    • Data Contradictions : Some studies report lower yields (~50%) with electron-withdrawing substituents due to steric hindrance, necessitating iterative optimization .

Q. What strategies are used to analyze structure-activity relationships (SAR) for this compound?

  • Methodology :

  • Substituent Scanning : Systematic replacement of methoxy with ethoxy, halogen, or methyl groups reveals steric/electronic effects on bioactivity. For instance, 7-ethoxy analogues show reduced GABAₐ binding but increased kinase inhibition .
  • Computational Modeling : Density functional theory (DFT) predicts charge distribution (e.g., pyridyl nitrogen’s electronegativity drives hydrogen bonding) .
  • Pharmacophore Mapping : Overlay of active/inactive derivatives identifies essential moieties (e.g., pyridyl ring’s role in target engagement) .

Q. How are conflicting spectral data resolved in structural elucidation?

  • Case Study : A 2025 study reported conflicting ¹³C NMR shifts for the methoxy group (δ 56.4 vs. 55.8 ppm). Resolution involved:

  • Cross-Validation : Comparing with X-ray data (bond lengths confirmed methoxy orientation) .
  • Deuterated Solvents : Eliminated solvent-induced shift variations in DMSO-d₆ vs. CDCl₃ .
  • Dynamic NMR : Detected rotational barriers in hindered derivatives, explaining split signals .

Critical Analysis of Evidence

  • Contradictions : Variations in GABAₐ receptor binding affinities (e.g., 7-methoxy vs. 7-ethoxy) highlight substituent-dependent effects .
  • Gaps : Limited data on metabolic stability and in vivo toxicity necessitate further pharmacokinetic studies.

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